molecular formula C12H14N2O2 B13855666 1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid

1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B13855666
M. Wt: 218.25 g/mol
InChI Key: XOOKASAAZLGPJR-UHFFFAOYSA-N
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Description

1-Isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative characterized by a bicyclic aromatic system fused with an imidazole ring. The compound features:

  • Isopropyl group at position 1, enhancing steric bulk and lipophilicity.
  • Methyl group at position 2, influencing electronic effects and metabolic stability.
  • Carboxylic acid at position 5, enabling hydrogen bonding and ionization, which are critical for biological interactions.

This structure combines hydrophobic and hydrophilic moieties, making it a versatile candidate for pharmaceutical applications, particularly in oncology and anti-inflammatory therapies .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-methyl-1-propan-2-ylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-7(2)14-8(3)13-10-6-9(12(15)16)4-5-11(10)14/h4-7H,1-3H3,(H,15,16)

InChI Key

XOOKASAAZLGPJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or nickel can facilitate the cyclization reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms such as amines or alcohols.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-Isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzimidazole derivatives:

Compound Name Substituents Key Properties Biological Activity
1-Isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid 1-isopropyl, 2-methyl, 5-carboxylic acid Balanced lipophilicity, metabolic stability, and hydrogen bonding capacity Anticancer (predicted), anti-inflammatory
1H-Benzo[d]imidazole-5-carboxylic acid 5-carboxylic acid Basic scaffold with polar functional group Anticancer (confirmed)
2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid 2-methyl, 5-carboxylic acid Enhanced metabolic stability compared to unsubstituted analogs Antimicrobial, anticancer
2-Chloro-1H-benzo[d]imidazole-5-carboxylic acid 2-chloro, 5-carboxylic acid Increased electrophilicity due to Cl substitution Antimicrobial, enzyme inhibition
2-Cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid 2-cyclobutyl, 5-carboxylic acid Steric hindrance from cyclobutyl; altered receptor binding Anticancer (exploratory)
6-Bromo-1H-benzo[d]imidazol-5-amine 6-bromo, 5-amine Halogen substitution enhances antimicrobial potency Antimicrobial

Key Differentiators of the Target Compound

  • Position 2 Methyl Group : Compared to electron-withdrawing groups (e.g., Cl), the methyl group stabilizes the imidazole ring against oxidative metabolism, enhancing in vivo half-life .
  • Synergistic Effects : The combination of isopropyl (position 1) and methyl (position 2) groups creates a unique steric environment, which may optimize interactions with hydrophobic pockets in target proteins (e.g., kinase domains) .

Anticancer Potential

  • Benzimidazole-5-carboxylic acid derivatives exhibit topoisomerase inhibition and apoptosis induction in cancer cell lines (e.g., MCF-7, HepG2) .
  • The target compound’s carboxylic acid group is critical for binding to polar residues in enzyme active sites, while its alkyl substituents may reduce off-target interactions .

Anti-Inflammatory Activity

  • Analogous compounds like methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate demonstrate COX-2 inhibition, suggesting the target compound’s carboxylic acid moiety could similarly modulate inflammatory pathways .

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